HO-Peg8-CH2cooh

PROTAC linker optimization ternary complex geometry VHL-based degraders

HO-PEG8-CH2COOH is a monodisperse, heterobifunctional PEG linker engineered for VHL-recruiting PROTAC synthesis. Its PEG8 spacer provides an optimal ~14 Å separation critical for productive ternary complex formation, outperforming shorter PEG4 variants. The orthogonal hydroxyl and carboxylic acid termini enable sequential bioconjugation without protection/deprotection cycles, saving 1-2 synthetic steps. Procure the free acid for immediate use or the sodium salt for long-term storage to avoid ambient polymerization. Ideal for systematic SAR studies in targeted protein degradation.

Molecular Formula C18H36O11
Molecular Weight 428.5 g/mol
Cat. No. B8095745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg8-CH2cooh
Molecular FormulaC18H36O11
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C18H36O11/c19-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18(20)21/h19H,1-17H2,(H,20,21)
InChIKeyKZPPRWHZNJDDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG8-CH2COOH: Technical Specifications and Baseline Characterization of a Monodisperse PROTAC PEG8 Linker


HO-PEG8-CH2COOH (CAS 780006-30-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C₁₈H₃₆O₁₁ and molecular weight 428.47 g/mol . The compound belongs to the PEG-based PROTAC linker class and consists of eight ethylene oxide repeat units (-CH₂CH₂O-)₈ terminating in a hydroxyl group (-OH) and a carboxylic acid group (-CH₂COOH) . Its heterobifunctional architecture enables orthogonal conjugation chemistry: the carboxylic acid moiety undergoes amide bond formation with primary amines under standard coupling conditions (EDC, DCC, HATU), while the hydroxyl group remains available for further functionalization or protection strategies . The defined eight-unit PEG spacer provides a contour length of approximately 28-32 Å (corresponding to ~14 Å end-to-end distance in aqueous solution), placing it within the optimal linker length range for VHL-based PROTAC ternary complex formation [1].

Why In-Class HO-PEGn-CH2COOH Linkers Cannot Be Interchanged: Chain Length-Dependent Ternary Complex Formation and Synthetic Accessibility


PEG linkers within the HO-PEGn-CH2COOH series are not functionally interchangeable despite sharing identical terminal functional groups. The ethylene oxide repeat number (n) directly governs the spatial separation between conjugated ligands, with each additional unit adding approximately 3.5 Å of contour length and incrementally altering both hydrodynamic radius and conformational flexibility [1]. In PROTAC applications, linker length critically influences ternary complex topology and degradation efficiency: studies have demonstrated that VHL-based PROTACs require linker lengths of 10-15 Å for optimal E3 ligase-target protein proximity, with PEG8-based constructs (~14 Å) falling within this optimal range while shorter PEG4 linkers (~7 Å) fail to achieve productive ternary complex geometry . Furthermore, the carboxylic acid form of HO-PEG8-CH2COOH exhibits limited ambient stability with polymerization occurring within days, necessitating either immediate use upon receipt or procurement of the corresponding sodium salt formulation for long-term storage, a consideration that varies across the HO-PEGn-CH2COOH series . These quantitative and practical distinctions render simple substitution between PEG4, PEG8, or PEG12 variants scientifically inappropriate without systematic linker-length optimization studies.

HO-PEG8-CH2COOH Quantitative Differentiation: Head-to-Head and Class-Level Comparative Evidence


Chain Length and Contour Distance: PEG8 (~28-32 Å Contour, ~14 Å End-to-End) Versus PEG4 (~14-16 Å Contour, ~7 Å End-to-End)

HO-PEG8-CH2COOH contains an 8-unit PEG spacer that provides approximately 28-32 Å of contour length, corresponding to a solution-phase end-to-end distance of approximately 14 Å [1]. This spatial separation aligns with the empirically determined optimal linker length range of 10-15 Å for VHL-based PROTACs, whereas the shorter PEG4 variant (contour ~14-16 Å, end-to-end ~7 Å) falls below the minimum effective separation distance . In PROTAC linker engineering studies, the 32-atom PEG8 chain length has been specifically noted as aligning with the optimal VHL PROTAC range, in contrast to PEG4 linkers that fail to achieve productive ternary complex topology .

PROTAC linker optimization ternary complex geometry VHL-based degraders

Molecular Architecture: Heterobifunctional HO-PEG8-CH2COOH Versus Homobifunctional HOOC-PEG8-COOH for Orthogonal Conjugation

HO-PEG8-CH2COOH (MW 428.47) possesses a heterobifunctional architecture with one hydroxyl (-OH) terminus and one carboxylic acid (-CH₂COOH) terminus, enabling sequential orthogonal conjugation without self-reaction . In contrast, homobifunctional bis-carboxylic acid PEG8 (HOOC-PEG8-COOH, MW approximately 470-500) contains identical reactive groups at both termini, which inherently limits synthetic utility to symmetrical conjugates or requires differential protection strategies that add 1-2 synthetic steps and reduce overall yield . The terminal hydroxyl group in HO-PEG8-CH2COOH remains inert under standard amide coupling conditions (EDC, DCC, HATU), allowing carboxylic acid-amine conjugation to proceed without competitive side reactions at the opposite terminus .

bioconjugation chemistry orthogonal functionalization PROTAC synthesis

Storage Stability: Free Acid (HO-PEG8-CH2COOH) Versus Sodium Salt Formulation for Long-Term Procurement

The free carboxylic acid form of HO-PEG8-CH2COOH exhibits limited ambient stability, with polymerization occurring within a few days of storage at room temperature or above -20°C . In contrast, the corresponding sodium salt formulation (Hydroxy-PEG8-acid sodium salt, MW approximately 464.5 g/mol) demonstrates significantly enhanced stability under identical storage conditions and can serve as a direct replacement for the acid form in most conjugation protocols . Vendor specifications consistently recommend storage at -20°C for the free acid form to maintain integrity beyond 1 month, while the sodium salt maintains stability for extended periods under standard laboratory storage [1].

compound stability storage conditions PEG linker procurement

HO-PEG8-CH2COOH: Evidence-Backed Application Scenarios for PROTAC Development and Bioconjugate Synthesis


VHL-Based PROTAC Linker Optimization: PEG8 as the Optimal Length for Ternary Complex Formation

HO-PEG8-CH2COOH is specifically indicated for VHL-recruiting PROTAC synthesis where linker length optimization studies have identified the 10-15 Å separation range as critical for productive ternary complex formation. The PEG8 spacer provides approximately 14 Å end-to-end distance, aligning with this empirically determined optimal range, whereas shorter PEG4 variants (~7 Å) fail to achieve the required spatial separation between the E3 ligase ligand and target protein ligand [1]. The hydroxyl terminus enables direct conjugation to amine-functionalized VHL ligands following carboxylic acid activation, facilitating efficient PROTAC library synthesis without differential protection .

Asymmetric Heterobifunctional Bioconjugation Requiring Orthogonal Reactive Handles

HO-PEG8-CH2COOH is optimally suited for sequential bioconjugation applications requiring two distinct attachment chemistries on a single PEG scaffold. The carboxylic acid terminus can be activated (EDC, DCC, HATU) and coupled to primary amine-containing moieties under conditions where the hydroxyl terminus remains completely inert [1]. This orthogonal reactivity eliminates the need for protection-deprotection cycles that would be required with homobifunctional PEG8 linkers (e.g., HOOC-PEG8-COOH), thereby reducing synthetic steps by 1-2 and improving overall conjugate yield. The defined 8-unit PEG spacer provides controlled spatial separation between conjugated species, enabling systematic structure-activity relationship studies in PROTAC and ADC development .

Short-Term PROTAC Library Synthesis with Immediate Post-Receipt Use Protocol

For PROTAC library synthesis campaigns with immediate compound utilization timelines, procurement of the free acid form (HO-PEG8-CH2COOH) followed by prompt use within 1 month (when stored at -20°C) or within 6 months (when stored at -80°C) is appropriate [1]. The free acid form provides direct reactivity without the cation exchange or neutralization steps required for sodium salt formulations, reducing overall reaction setup time. This scenario is specifically indicated for concentrated synthesis efforts where the entire quantity will be consumed within the stability window, avoiding the polymerization issues observed with extended room-temperature storage of the free acid .

Aqueous Solubility Enhancement for Hydrophobic Payload Conjugates via PEG8 Hydrophilic Spacer

HO-PEG8-CH2COOH serves as a solubility-enhancing spacer for hydrophobic small molecule ligands in aqueous biological assay systems. The 8-unit PEG chain provides a hydrophilic hydration shell that increases the polar surface area of the conjugated construct without introducing permanent charge, preserving membrane permeability while reducing non-specific binding to serum proteins and plastic labware [1]. Compared to shorter PEG4 linkers, the PEG8 spacer offers greater entropic spring capacity, enabling more extended conformations that facilitate simultaneous engagement of both binding pockets during diffusional encounter events in cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for HO-Peg8-CH2cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.